molecular formula C9H13N3O2 B2564220 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid CAS No. 1368443-32-6

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid

Cat. No. B2564220
CAS RN: 1368443-32-6
M. Wt: 195.222
InChI Key: BIDWKBQUPWABFZ-UHFFFAOYSA-N
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Description

“6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is a synthetic intermediate useful for pharmaceutical synthesis . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrimidines, the class of compounds to which this molecule belongs, has been extensively studied . Various methods have been developed, including oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent .


Molecular Structure Analysis

The molecular formula of “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is C9H13N3O2 . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidines, including “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid”, can undergo various chemical reactions . For instance, they can participate in oxidative annulation reactions .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests potential applications in the development of new anti-inflammatory drugs with reduced toxicity.

Antitrypanosomal Activities

Research has shown that 2-aminopyrimidine derivatives exhibit significant in vitro activity against Trypanosoma brucei rhodesiense, the causative organism of sleeping sickness . This implies that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid could be a candidate for developing new treatments for this neglected tropical disease.

Anti-Plasmodial Properties

The same class of compounds has also demonstrated antiplasmodial activity against Plasmodium falciparum NF54, a strain of the parasite responsible for malaria . This points to the potential use of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid in creating alternative malaria treatments, especially in the face of growing drug resistance.

Apoptosis Agonist Activity

Some pyrimidine derivatives are predicted to act as apoptosis agonists, which means they could induce programmed cell death in certain cells . This property is particularly valuable in cancer research, where the controlled elimination of cancerous cells is a key therapeutic goal.

Antibacterial and Antifungal Effects

Pyrimidines have shown a range of pharmacological effects, including antibacterial and antifungal activities . This broad spectrum of action makes them suitable for exploring new antibiotics and antifungals, addressing the urgent need for novel treatments due to rising antimicrobial resistance.

Feed and Aquaculture Applications

Derivatives of pyrimidine-4-carboxylic acid have been utilized in feed and aquaculture for their antimicrobial properties, which help in maintaining the health of livestock and aquatic species . The compound’s ability to inhibit bacterial growth without the corrosive and irritating effects of formic acid makes it a valuable addition to animal feeds.

Mechanism of Action

While the specific mechanism of action for “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects .

Safety and Hazards

The safety data sheet for “6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid” indicates that it may cause eye irritation . Precautionary measures include avoiding contact with skin and eyes, and using appropriate protective equipment .

properties

IUPAC Name

6-(2-methylpropylamino)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)4-10-8-3-7(9(13)14)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDWKBQUPWABFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid

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